molecular formula C23H24FN3O4 B2594335 N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-82-8

N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2594335
CAS RN: 899984-82-8
M. Wt: 425.46
InChI Key: ZSYSMFFESHXATP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Researchers have developed various synthetic strategies to create compounds with a pyrazole backbone due to their promising antitumor activities. For instance, the synthesis of pyrazole-1-carboxamide analogues has shown significant cytotoxicity against breast cancer cell lines, indicating the potential of such compounds in cancer therapy (Ahsan et al., 2018). These findings underscore the importance of exploring the structural analogues of N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrlo[1,2-a]pyrazine-2(1H)-carboxamide for antitumor applications.

Antimicrobial and Antitubercular Activities

Compounds derived from pyrazinecarboxamide structures have demonstrated significant antimicrobial and antitubercular activities. The design and synthesis of N-phenylpyrazine-2-carboxamides have revealed promising biological activities, notably against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Zítko et al., 2015). This area of research is critical for developing new treatments against resistant strains of tuberculosis, suggesting that analogues of the requested compound could serve as a basis for new therapeutic agents.

Synthesis of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds, including pyrazoles and pyrimidines, is a key area of research due to the unique properties that fluorine atoms impart to molecular structures. Studies focusing on the efficient synthesis of these compounds open up new avenues for the development of drugs with enhanced pharmacological profiles (Shi et al., 1996). The exploration of fluorinated analogues related to N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrlo[1,2-a]pyrazine-2(1H)-carboxamide could lead to the discovery of compounds with potent biological activities and desirable drug properties.

Antiviral Drug Discovery

The quest for antiviral agents has led to the discovery and development of compounds targeting various stages of viral replication cycles. For example, T-705 (Favipiravir) is a novel antiviral compound with broad activity against influenza virus and diverse RNA viruses, illustrating the potential of pyrazine derivatives in antiviral drug discovery (De Clercq, 2009). The investigation of compounds with similar structures or functionalities to the requested compound might provide new insights into the development of antiviral therapies.

properties

IUPAC Name

N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-29-19-13-15(14-20(30-2)22(19)31-3)21-18-9-6-10-26(18)11-12-27(21)23(28)25-17-8-5-4-7-16(17)24/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYSMFFESHXATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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